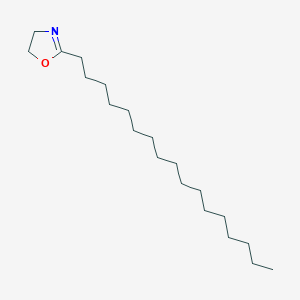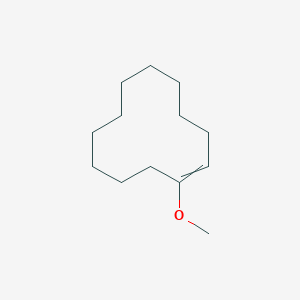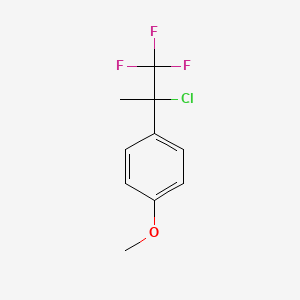![molecular formula C10H12ClN3 B8367534 6-Butyl-2-chloroimidazo[1,2-b]pyridazine](/img/structure/B8367534.png)
6-Butyl-2-chloroimidazo[1,2-b]pyridazine
Übersicht
Beschreibung
6-Butyl-2-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2-chloroimidazo[1,2-b]pyridazine typically involves the functionalization of the imidazo[1,2-b]pyridazine core. One common method includes the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines . Another approach involves regioselective metalations using bases such as TMP2Zn·2MgCl2·2LiCl, followed by subsequent functionalizations with TMPMgCl·LiCl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
6-Butyl-2-chloroimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: DDQ in THF at 40°C for 5-7 hours.
Substitution: Grignard reagents and TMPMgCl·LiCl for nucleophilic additions.
Major Products
The major products formed from these reactions include various polysubstituted derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-Butyl-2-chloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, it can bind to amines and activated aryl boronic acids, inhibiting cancer cell growth in vitro and in vivo . The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Another derivative of the imidazo[1,2-b]pyridazine family with similar biological activities.
6-Chloroimidazo[1,2-b]pyridazine: A closely related compound with different substituents.
Uniqueness
6-Butyl-2-chloroimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its n-butyl group enhances its hydrophobicity, potentially improving its interaction with biological membranes and targets .
Eigenschaften
Molekularformel |
C10H12ClN3 |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
6-butyl-2-chloroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C10H12ClN3/c1-2-3-4-8-5-6-10-12-9(11)7-14(10)13-8/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
FAAFVYCAZVIUCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NN2C=C(N=C2C=C1)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(6-Methoxy-[1,5]naphthyridin-4-yl)-ethyl]-methyl-amine](/img/structure/B8367453.png)


![1-[1-(2-Hydroxyethyl)-1H-benzimidazol-7-yl]ethanone](/img/structure/B8367465.png)

![(1R,3R,5R)-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8367494.png)
![4-(2-[1.2.4]Triazol-4-ylethoxy)phenylamine](/img/structure/B8367501.png)







